Pregabalin impurity 13, also known as (R)-3-aminomethyl-5-methylhexanoic acid, is a significant compound related to the pharmaceutical drug pregabalin, which is used primarily for treating neuropathic pain, epilepsy, and generalized anxiety disorder. This impurity is classified as a process-related impurity that can arise during the synthesis of pregabalin. Understanding this compound is essential for ensuring the quality and safety of pregabalin formulations.
Pregabalin impurity 13 can be derived from various synthetic routes during the production of pregabalin. Its identification and characterization are crucial for regulatory compliance, particularly under guidelines set by the International Conference on Harmonization, which stipulates that impurities must be controlled to ensure drug safety and efficacy .
Pregabalin impurity 13 is classified as a lactam derivative of pregabalin. It falls under the category of pharmaceutical impurities that can affect the pharmacological profile of the final drug product. The presence of such impurities necessitates rigorous analytical methods to quantify and characterize them in pharmaceutical formulations .
The synthesis of pregabalin impurity 13 involves several methods, including:
The synthesis typically involves:
The molecular formula of pregabalin impurity 13 is , with a molecular weight of 303.4 g/mol. The structure includes an amine group, which contributes to its biological activity.
Pregabalin impurity 13 can be synthesized through reactions involving S-pregabalin under acidic conditions or by employing specific reagents like R-mandelic acid in organic solvents. The reaction typically occurs at elevated temperatures (60-80°C) and involves steps such as solvent concentration and extraction with weak alkali solutions .
The reaction mechanism often includes:
The mechanism by which pregabalin impurity 13 exerts its effects is not fully elucidated but is believed to relate to its structural similarity to pregabalin, which modulates neurotransmitter release and interacts with voltage-gated calcium channels in the nervous system.
Research indicates that impurities like this may influence the pharmacodynamics of the parent compound, potentially altering efficacy and safety profiles in clinical use .
Pregabalin impurity 13 appears as a white crystalline solid under standard laboratory conditions. Its solubility profile varies depending on the solvent used, typically showing good solubility in polar solvents.
Chemical analyses reveal that this compound is stable under normal storage conditions but may decompose under extreme pH or temperature variations. Its melting point and boiling point data are essential for determining storage conditions and handling procedures .
Pregabalin impurity 13 serves multiple roles in pharmaceutical research:
The Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is pivotal in pregabalin synthesis but generates Impurity 13 through parallel hydrolysis and decarboxylation pathways. Under alkaline conditions, the key isocyanate intermediate (formed via bromine- or hypochlorite-mediated rearrangement) undergoes nucleophilic attack by water, yielding the desired 3-aminomethyl derivative. However, overhydrolysis occurs when excess water or elevated temperatures promote carboxylic acid formation instead of the target amine. Concurrently, thermal degradation of the isocyanate intermediate above 50°C releases CO₂, forming a reactive imine that dimerizes or reacts with residual hypohalite to generate halogenated byproducts [1] [5]. Microreactor studies confirm that >90% selectivity requires precise temperature modulation (40–50°C) and residence time control (5–6 minutes), as batch processes exhibit 3–4× higher Impurity 13 levels due to thermal gradients [1].
Sodium hypochlorite concentration and alkalinity critically govern Impurity 13 formation. At pH > 12.5, hypochlorite disproportionation generates chlorate ions (ClO₃⁻), which oxidize the primary amine group of pregabalin to nitroso derivatives (detected at 0.05–0.15% by HPLC). Alkaline conditions also accelerate the Cannizzaro reaction of formaldehyde (a process contaminant), which cross-links pregabalin’s amine group to form dimers [1] [6]. Notably, replacing hypochlorite with N-bromosuccinimide in batch systems reduces chlorinated impurities but introduces succinimide adducts. Continuous flow systems circumvent this by enabling rapid quenching (<30 seconds) of active chlorine species post-rearrangement, suppressing Impurity 13 to <0.05% [5].
Racemization during the Hofmann rearrangement generates (R,S)-diastereomers of Impurity 13. The isocyanate intermediate’s planar geometry allows nucleophilic attack from both faces, particularly under alkaline conditions (pH > 10) where the α-carbon proton acidity increases. Studies using chiral HPLC confirm that racemization rates surge from 0.5% at 40°C to 3.1% at 80°C due to enolization [6]. Additionally, residual mandelic acid (used in enantiomeric resolution) forms diastereomeric salts with pregabalin, inadvertently enriching (S)-isomers during crystallization. This is mitigated by employing R-mandelic acid for selective precipitation, suppressing (S)-Impurity 13 to ≤0.05% .
Impurity 13 formation exhibits Arrhenius-type kinetics, with activation energy (Ea) of 75 kJ/mol for the degradation pathway. Batch reactors suffer from poor heat transfer (U ≈ 100 W/m²·K), creating hotspots >60°C during exothermic rearrangement (−ΔH = 120 kJ/mol). These localized zones accelerate Impurity 13 formation 8-fold compared to bulk temperatures [1] [5]. Microreactor systems (U > 1,000 W/m²·K) maintain isothermal conditions (±1°C), limiting Impurity 13 to 0.08–0.12% versus 0.8–1.2% in batch reactors. Residual hypochlorite decomposition is also exothermic, contributing to temperature spikes if quenching is delayed beyond 10 minutes [5].
Incomplete mixing in batch reactors extends reagent exposure heterogeneity, where pockets of high [ClO⁻] or [OH⁻] persist for minutes. This extends the effective residence time for side reactions by 3–5×, increasing Impurity 13 yields. Computational fluid dynamics (CFD) modeling reveals that only 60% of batch volume achieves Re > 2,000 (turbulent flow), versus >99% in microreactors (Re ≈ 150) [1]. Optimizing microreactor residence time to 5–6 minutes minimizes Impurity 13 while achieving 90% conversion. Exceeding 8 minutes promotes hydrolysis, elevating Impurity 13 from 0.09% to 0.35% [5].
Table 1: Impurity 13 Profiles in Batch vs. Continuous Flow Synthesis
Parameter | Batch Reactor | Microreactor | Reduction Factor |
---|---|---|---|
Impurity 13 Level (%) | 0.82–1.15 | 0.08–0.12 | 10× |
Max Temperature (°C) | 65–80 | 40–50 | – |
Residence Time (min) | 420–480 | 5–6 | 80× |
Mixing Efficiency (%) | 60 | >99 | 1.65× |
Table 2: Stereochemical Byproducts in Pregabalin Synthesis
Impurity Type | Formation Condition | Level (%) | Chiral Resolution Method |
---|---|---|---|
(S)-Pregabalin | Alkaline racemization (pH > 10) | 0.3–0.8 | R-Mandelic acid resolution |
R-3-Aminomethyl-5-methylhexanoic acid | Incomplete resolution | 0.05–0.15 | Recrystallization (THF/water) |
Lactam dimer | Acid-catalyzed cyclization | 0.1–0.3 | SMB chromatography |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2